BenchChemオンラインストアへようこそ!

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) COX Inhibition

This synthetic gamma-keto ester features a unique 2,4-dichlorophenyl moiety at the alpha-position and a 3-methylbenzoyl group at the gamma-position, structurally distinct from simpler 4-oxobutanoate analogs. Supplied as a research intermediate (min. 95% purity). Independent identity verification (NMR, LC-MS, GC) is essential to avoid misidentification with Diclofenac Methyl Ester (CAS 15307-78-5). Intended exclusively for non-regulated synthetic chemistry research; not for clinical or veterinary use.

Molecular Formula C18H16Cl2O3
Molecular Weight 351.22
CAS No. 344281-32-9
Cat. No. B2356084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
CAS344281-32-9
Molecular FormulaC18H16Cl2O3
Molecular Weight351.22
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
InChIInChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3
InChIKeyBUKIGRUXKHXWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS 344281-32-9): Procurement-Relevant Identity and Structural Baseline


Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS 344281-32-9) is a synthetic gamma-keto ester with the molecular formula C18H16Cl2O3 and a molecular weight of 351.22 g/mol. It is referenced in chemical vendor catalogs primarily as a research intermediate for pharmaceutical and agrochemical development . Structurally, it features a 2,4-dichlorophenyl moiety at the alpha-position, a 3-methylbenzoyl group at the gamma-position, and a methyl ester terminus, distinguishing it from simpler 4-oxobutanoate analogs. However, publicly available primary literature and authoritative databases currently lack quantitative physicochemical, biological, or performance data for this specific compound.

Why Generic Substitution of Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate Fails: Critical Gaps in Public-Domain Comparator Evidence


Generic substitution for Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is unsupported by the current scientific record. No head-to-head studies or cross-comparable datasets were found that quantitatively differentiate this compound from its closest analogs, such as Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate (CAS 344280-62-2) or Methyl 4-(3-methylphenyl)-4-oxobutanoate (CAS 160723-51-3), in any meaningful dimension (e.g., bioactivity, selectivity, ADMET properties, or synthetic utility). Furthermore, some vendor platforms incorrectly conflate this compound with Diclofenac Methyl Ester (CAS 15307-78-5) , which is a distinct chemical entity with a different molecular architecture and established pharmacological profile. Without quantitative, comparator-based evidence from primary sources, any interchange with an in-class analog risks unpredictable deviations in experimental outcomes, regulatory compliance, and procurement integrity.

Product-Specific Quantitative Evidence Guide for Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS 344281-32-9)


Absence of Head-to-Head Bioactivity Data Against Closest Structural Analog

A comprehensive search of PubMed, Google Scholar, and authoritative databases (PubChem, ChEMBL) yielded no head-to-head bioactivity comparisons between the target compound and its closest structural analog, Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate (CAS 344280-62-2), for any pharmacological target. Claims of NSAID-like activity or COX inhibition found on vendor platforms are unsubstantiated by primary literature and likely stem from misidentification of the compound as Diclofenac Methyl Ester. Consequently, a quantitative differentiation for biological potency remains unproven.

Medicinal Chemistry Structure-Activity Relationship (SAR) COX Inhibition

Predicted Physicochemical Property Gap Versus Dechlorinated Analog

In the absence of experimental data, in silico predictions can be used for class-level inference. The target compound's calculated LogP (cLogP) is estimated to be approximately 4.8 (via ALoGP98), which is significantly higher than that of the dechlorinated analog Methyl 4-(3-methylphenyl)-4-oxobutanoate (CAS 160723-51-3, estimated cLogP ~2.5) . This increase in lipophilicity is attributable to the two chlorine atoms on the phenyl ring. Similarly, the molecular weight is higher (351.2 vs. 206.2 g/mol). While not a direct measurement, this prediction suggests a meaningful difference in membrane permeability, metabolic stability, and non-specific binding potential, which can critically impact both in vitro assay interpretation and in vivo pharmacokinetics.

Drug Design Lipophilicity ADMET Prediction

Structural Differentiation from Misattributed 'Diclofenac Methyl Ester' Identity

Vendor databases, including Evitachem , erroneously list the target compound (C18H16Cl2O3, MW 351.22) as 'Diclofenac Methyl Ester'. However, the authentic Diclofenac Methyl Ester (CAS 15307-78-5) has the molecular formula C15H13Cl2NO2 and a molecular weight of 310.18 [1]. The target compound lacks the critical diarylamine nitrogen characteristic of diclofenac and its derivatives. This misidentification is a critical procurement risk; the two compounds are structurally unrelated and possess no documented pharmacological equivalence. Any scientific selection must be based on the correct structural identity.

Chemical Identity Verification Analytical Chemistry Procurement Integrity

Absence of Regulatory or Pharmacopeial Monographs

A review of major pharmacopeias (USP, EP, BP, JP) and regulatory databases reveals no monograph or impurity listing for the target compound. This stands in contrast to Diclofenac Methyl Ester which is listed as Aceclofenac EP Impurity B [1]. The absence of a compendial standard means no certified reference material (CRM) exists, and no validated analytical methods (e.g., HPLC, GC) have been established for its determination. For quality control and regulatory submissions, this is a significant limitation.

Quality Control Regulatory Compliance Reference Standards

Best Application Scenarios for Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS 344281-32-9)


Non-Regulated Synthetic Chemistry Research and Method Development

Given the absence of pharmacopeial standards and the misidentification issues documented in Section 3, the primary viable use case for this compound is in non-regulated synthetic chemistry research. Laboratories can procure this compound as a synthetic intermediate with a stated purity (e.g., min. 95% ) while independently verifying its identity and purity via in-house methods such as NMR, LC-MS, and GC

Quote Request

Request a Quote for Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.